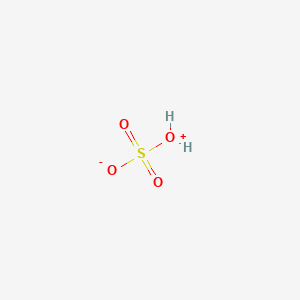

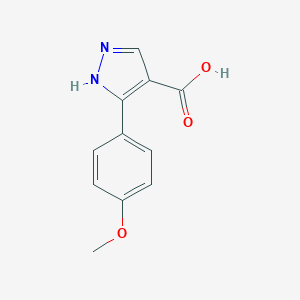

1-Hydroxy-5-methylpyrazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

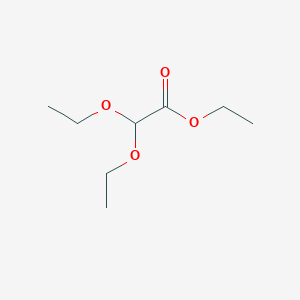

1-Hydroxy-5-methylpyrazin-2-one, also known as 1,5-Dihydroxy-3-methyl-2-pyrazinone or 1,5-DHP, is a chelating agent that has been widely used in scientific research. It is a small, water-soluble molecule that can form stable complexes with metal ions, such as iron, copper, and zinc. Due to its ability to bind metal ions, 1,5-DHP has been applied in various fields, including biochemistry, microbiology, and environmental science.

Mécanisme D'action

The mechanism of action of 1,5-DHP is based on its ability to chelate metal ions. When 1,5-DHP binds to a metal ion, it forms a stable complex that can affect the properties and function of the metal ion. For example, the binding of 1,5-DHP to iron can prevent the formation of reactive oxygen species (ROS) by inhibiting the Fenton reaction. This mechanism has been proposed to explain the antioxidant activity of 1,5-DHP.

Effets Biochimiques Et Physiologiques

1,5-DHP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, anti-inflammatory activity, and antimicrobial activity. The antioxidant activity of 1,5-DHP is based on its ability to chelate iron and prevent the formation of ROS. The anti-inflammatory activity of 1,5-DHP is attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The antimicrobial activity of 1,5-DHP is due to its ability to chelate metal ions that are essential for the growth and survival of microorganisms.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,5-DHP in lab experiments include its high stability, water solubility, and ability to chelate metal ions. It can be easily synthesized and purified, and its properties can be easily characterized. The limitations of using 1,5-DHP include its potential toxicity and the need for careful handling due to its chelating properties. In addition, the specificity of 1,5-DHP for different metal ions may vary, which can affect its performance in different experimental settings.

Orientations Futures

1,5-DHP has great potential for future research in various fields. Some of the future directions for 1,5-DHP research include:

1. Development of new chelating agents based on the structure of 1,5-DHP for specific metal ions.

2. Investigation of the role of 1,5-DHP in metal homeostasis and metal-related diseases, such as iron overload and copper deficiency.

3. Application of 1,5-DHP in the development of new antimicrobial agents and drugs.

4. Study of the interaction of 1,5-DHP with metal-containing nanoparticles for potential biomedical applications.

5. Exploration of the use of 1,5-DHP in environmental science for the removal of metal ions from contaminated water and soil.

Conclusion:

1,5-DHP is a versatile chelating agent that has been widely used in scientific research. Its ability to bind metal ions makes it a valuable tool for studying metalloproteins and metalloenzymes. 1,5-DHP has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activity. Although there are limitations to its use, 1,5-DHP has great potential for future research in various fields, including biochemistry, microbiology, and environmental science.

Méthodes De Synthèse

1,5-DHP can be synthesized by several methods, including the reaction of 3-methyl-2-pyrazinone with hydroxylamine, the reaction of 3-methyl-2-pyrazinone with nitrite, and the reaction of 3-methyl-2-pyrazinone with hydrogen peroxide. The most commonly used method is the reaction of 3-methyl-2-pyrazinone with hydroxylamine, which yields 1,5-DHP with a high yield and purity.

Applications De Recherche Scientifique

1,5-DHP has been extensively used in scientific research due to its chelating properties. It can form stable complexes with metal ions, which makes it an ideal tool for studying metalloproteins and metalloenzymes. 1,5-DHP has been used to investigate the structure and function of metal-containing proteins, such as hemoglobin, myoglobin, and cytochrome c. It has also been applied in the study of metalloenzymes, such as catalase and peroxidase, to elucidate their catalytic mechanisms.

Propriétés

Numéro CAS |

105985-14-6 |

|---|---|

Nom du produit |

1-Hydroxy-5-methylpyrazin-2-one |

Formule moléculaire |

C5H6N2O2 |

Poids moléculaire |

126.11 g/mol |

Nom IUPAC |

1-hydroxy-5-methylpyrazin-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |

Clé InChI |

XHKPDBJXFNCMRH-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)C=N1)O |

SMILES canonique |

CC1=CN(C(=O)C=N1)O |

Synonymes |

2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)